molecular formula C13H19N3O4 B2514491 N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea CAS No. 240115-99-5

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea

Cat. No.: B2514491
CAS No.: 240115-99-5
M. Wt: 281.312
InChI Key: QJLAVWOEIICHHF-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea is a urea derivative characterized by a diethoxyethyl group and a 3-pyridinylcarbonyl substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities and biological activity, which are influenced by substituent electronic and steric properties. The diethoxyethyl group may enhance solubility, while the pyridinylcarbonyl moiety could contribute to target-binding interactions .

Properties

IUPAC Name

N-(2,2-diethoxyethylcarbamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-6-5-7-14-8-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLAVWOEIICHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC(=O)C1=CN=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and temperature control can also improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(3-pyridinylcarbonyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pyridine ring could facilitate binding to aromatic residues in the active site, while the urea moiety could form hydrogen bonds with key amino acids.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional features of N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea with related urea derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Application Reference
This compound Not available* Diethoxyethyl, pyridinylcarbonyl Not available* Hypothesized agrochemical/pharmaceutical
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea C₈H₁₀ClN₃O Chloroethyl, pyridinyl 199.64 Unknown (research compound)
N-(2-Pyridinylmethyl)urea C₇H₉N₃O Pyridinylmethyl 151.17† Biochemical reagent
Fluometuron C₁₀H₁₁F₃N₂O Trifluoromethylphenyl, dimethyl 232.20 Herbicide
Isoproturon C₁₂H₁₈N₂O Isopropylphenyl, dimethyl 206.28 Herbicide

*Data unavailable in provided evidence; †Calculated from molecular formula.

Key Observations:
  • Substituent Impact: The diethoxyethyl group in the target compound likely increases hydrophilicity compared to the chloroethyl group in ’s analog, which may reduce volatility but increase metabolic stability .
  • Biological Activity :

    • Ureas with dimethyl substituents (e.g., fluometuron, isoproturon) are established herbicides, suggesting that bulkier groups (e.g., diethoxyethyl) may modify selectivity or potency .

Research and Application Context

  • Agrochemical Potential: notes mixtures of urea derivatives with diethoxyethyl-containing esters (e.g., 2,2-diethoxyethyl propionates) in herbicides, implying possible synergistic roles in weed control . Fluometuron and isoproturon’s efficacy as herbicides supports the hypothesis that the target compound could be optimized for similar applications, depending on substituent tuning .

Biological Activity

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-diethoxyethylamine, facilitated by coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference.

Chemical Structure:

  • Molecular Formula: C13H19N3O4
  • Molecular Weight: 281.31 g/mol
  • CAS Number: 240115-99-5

The biological activity of this compound is primarily attributed to its structural components. The pyridine ring may facilitate interactions with various biological targets, including enzymes and receptors. The urea moiety is capable of forming hydrogen bonds with amino acids in active sites of proteins, potentially leading to inhibition or modulation of enzymatic activity .

Antitumor Activity

Recent studies have highlighted the potential of urea derivatives as anti-tumor agents. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by targeting the vascular endothelial growth factor receptor (VEGFR). These compounds can disrupt angiogenesis—the formation of new blood vessels that supply nutrients to tumors—thus limiting tumor growth and proliferation .

In Vitro Studies

In vitro assays have demonstrated that certain urea derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against human vascular endothelial cells and other tumor cell lines . These findings suggest that this compound could possess comparable biological activities.

Compound Target IC50 (µM) Mechanism
SorafenibVEGFR16.11Inhibits angiogenesis
Compound 1B-RAF<1Induces apoptosis
This compoundTBDTBDTBD

Case Studies

  • Study on Anti-Tumor Efficacy : A series of diarylureas were synthesized and tested for anti-tumor efficacy. One compound demonstrated superior activity against V600E-mutated B-RAF kinase compared to traditional therapies like Sorafenib, indicating the potential for structural modifications in enhancing efficacy .
  • Multi-Target Inhibition : Another investigation focused on urea derivatives that exhibited multi-target inhibition against pro-angiogenic receptor tyrosine kinases (RTKs). Compounds showed promising results with IC50 values indicating effective inhibition of angiogenesis in vitro .

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